molecular formula C10H11FO3 B14074412 3-Fluoro-2-(methoxymethyl)-6-methylbenzoic acid

3-Fluoro-2-(methoxymethyl)-6-methylbenzoic acid

Cat. No.: B14074412
M. Wt: 198.19 g/mol
InChI Key: JNNFUAFGRWALLX-UHFFFAOYSA-N
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Description

3-Fluoro-2-(methoxymethyl)-6-methylbenzoic acid is an organic compound with the molecular formula C10H11FO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom, a methoxymethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(methoxymethyl)-6-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the introduction of the fluorine atom via electrophilic fluorination of a suitable precursor. The methoxymethyl group can be introduced through a nucleophilic substitution reaction using methoxymethyl chloride. The methyl group is typically introduced through Friedel-Crafts alkylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in these processes include fluorinating agents, methoxymethylating agents, and alkylating agents.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(methoxymethyl)-6-methylbenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-Fluoro-2-(methoxymethyl)-6-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(methoxymethyl)-6-methylbenzoic acid involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. The methoxymethyl group can enhance the compound’s solubility and bioavailability. The methyl group can affect the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-2-methoxybenzoic acid
  • 2,6-Difluoro-3-methoxybenzoic acid
  • 5-Fluoro-2-methoxybenzoic acid
  • 2-Hydroxy-3-methoxybenzoic acid

Uniqueness

3-Fluoro-2-(methoxymethyl)-6-methylbenzoic acid is unique due to the presence of the methoxymethyl group, which is not commonly found in similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity. Additionally, the specific positioning of the fluorine and methyl groups on the benzene ring can lead to distinct electronic and steric effects, differentiating it from other fluorinated benzoic acids.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

3-fluoro-2-(methoxymethyl)-6-methylbenzoic acid

InChI

InChI=1S/C10H11FO3/c1-6-3-4-8(11)7(5-14-2)9(6)10(12)13/h3-4H,5H2,1-2H3,(H,12,13)

InChI Key

JNNFUAFGRWALLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)COC)C(=O)O

Origin of Product

United States

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